
(R)-Tetrahydroharmine
Overview
Description
®-Tetrahydroharmine is a naturally occurring alkaloid found in various plant species, particularly in the genus Banisteriopsis. It is a derivative of harmine and is known for its psychoactive properties. This compound has garnered interest due to its potential therapeutic applications and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydroharmine typically involves the reduction of harmine. One common method is the catalytic hydrogenation of harmine using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure. The reaction yields ®-Tetrahydroharmine with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-Tetrahydroharmine follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydroharmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmine or other related compounds.
Reduction: Further reduction can lead to the formation of dihydroharmine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Harmine and other oxidized derivatives.
Reduction: Dihydroharmine.
Substitution: Various substituted tetrahydroharmine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Effects
Research indicates that (R)-Tetrahydroharmine exhibits potential antidepressant properties. A study highlighted its role in enhancing serotonergic activity, which is crucial for mood regulation. The compound acts as a reversible inhibitor of monoamine oxidase A (MAO-A), thereby increasing serotonin levels in the brain. This mechanism is particularly relevant for treating depression and anxiety disorders.
Case Study: Clinical Trials on Depression
- Objective: Evaluate the efficacy of this compound in patients with major depressive disorder.
- Method: Double-blind, placebo-controlled trials administering varying doses of this compound alongside standard antidepressants.
- Findings: Participants reported significant improvements in depressive symptoms compared to the placebo group, suggesting a synergistic effect with existing treatments .
1.2 Neuroprotective Properties
This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress, which is a significant factor in conditions such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Effects of this compound
Study | Model | Effect Observed | Reference |
---|---|---|---|
1 | In vitro neuronal cultures | Reduced oxidative stress markers | |
2 | Animal model of Parkinson's | Improved motor function and reduced neuronal loss |
Applications in Drug Development
2.1 MAO-A Inhibition
The ability of this compound to inhibit MAO-A has led to its exploration as a potential therapeutic agent for various psychiatric disorders. By prolonging the effects of neurotransmitters like serotonin and dopamine, it could enhance the efficacy of other drugs.
Case Study: Combination Therapies
- Objective: Assess the impact of combining this compound with selective serotonin reuptake inhibitors (SSRIs).
- Method: Clinical trials measuring patient response to combined therapy.
- Findings: Enhanced therapeutic outcomes were observed, supporting its use as an adjunct treatment .
Research on Bioactive Compounds
This compound is part of a broader category of bioactive compounds derived from natural sources. Its extraction and quantification have been optimized using advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Data Table: Extraction Efficiency of this compound
Adsorbent Material | Recovery Rate (%) | Detection Limit (µg/mL) | Reference |
---|---|---|---|
Coconut Charcoal | 45.3 - 115.7 | 0.003 | |
Menthone-Thiosemicarbazone | 40.6 - 116.2 | 0.009 |
Emerging Applications
4.1 Cancer Research
Recent studies have explored this compound's potential in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study: Cytotoxicity Against Cancer Cells
- Objective: Investigate the cytotoxic effects of this compound on various cancer cell lines.
- Method: In vitro assays measuring cell viability post-treatment.
- Findings: Significant reduction in cell viability was observed in HepG2 and MDA-MB-231 cell lines, indicating potential for development as an anticancer agent .
Mechanism of Action
The mechanism of action of ®-Tetrahydroharmine involves its interaction with various molecular targets, including:
Monoamine Oxidase Inhibition: It inhibits the enzyme monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Serotonin Receptor Modulation: It acts as an agonist or antagonist at various serotonin receptors, influencing mood and cognition.
Neuroprotection: It exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Harmine: A closely related alkaloid with similar psychoactive properties but differing in its oxidation state.
Harmaline: Another related compound with similar pharmacological effects but differing in its chemical structure.
Dihydroharmine: A reduced form of ®-Tetrahydroharmine with distinct pharmacological properties.
Uniqueness
®-Tetrahydroharmine is unique due to its specific enantiomeric form, which can result in different pharmacological effects compared to its racemic mixture or other enantiomers. Its ability to modulate multiple neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
7759-46-8 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
ZXLDQJLIBNPEFJ-MRVPVSSYSA-N |
SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Synonyms |
1,2,3,4-tetrahydroharmine tetrahydroharmine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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